REACTION_CXSMILES
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[C:1](=O)([O-])[O-].[K+].[K+].CI.[OH:9][C:10]1[CH:15]=[C:14]([OH:16])[CH:13]=[CH:12][C:11]=1[C:17](=[O:19])[CH3:18]>CN(C=O)C>[CH3:1][O:16][C:14]1[CH:13]=[CH:12][C:11]([C:17](=[O:19])[CH3:18])=[C:10]([OH:9])[CH:15]=1 |f:0.1.2|
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Name
|
|
Quantity
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27.2 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
4.1 mL
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Type
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reactant
|
Smiles
|
CI
|
Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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OC1=C(C=CC(=C1)O)C(C)=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Type
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CUSTOM
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Details
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The mixture was stirred for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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partitioned between H2O and EtOAc
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Type
|
WASH
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Details
|
The organic layer was washed with satd NaHCO3, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated to a clear oil (11.0 g)
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Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
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COC1=CC(=C(C=C1)C(C)=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |